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Cat. No.: B12392195 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stable isotope tracing is a powerful technique used to investigate metabolic pathways in vivo.

[1][2][3] By introducing a non-radioactive, heavy-isotope-labeled substrate, such as Adipic
Acid-13C6, into a biological system, researchers can track the metabolic fate of the compound

and its contribution to various metabolic pathways.[4][5] This allows for the quantitative analysis

of metabolic fluxes, providing a dynamic view of cellular metabolism that is not achievable with

simple metabolite concentration measurements.[2][6]

These application notes provide a generalized protocol for in vivo studies using Adipic Acid-
13C6 infusion. The methodologies described are based on established principles of stable

isotope tracing studies, as a specific, standardized protocol for Adipic Acid-13C6 is not widely

documented.[1][3][4] The protocol covers tracer preparation, animal handling, infusion

procedures, sample collection, and analytical methods, along with examples of data

presentation and pathway visualization.

Experimental Protocols
Tracer Preparation
The successful delivery of the stable isotope tracer is critical for in vivo studies.[3]
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Adipic acid-13C6

Sterile phosphate-buffered saline (PBS), pH 7.4

Sterile filters (0.22 µm)

Procedure:

Accurately weigh the desired amount of Adipic acid-13C6.

Dissolve the tracer in sterile PBS to the desired final concentration. The concentration will

depend on the planned infusion rate and the animal model.

Ensure complete dissolution. Gentle warming or sonication may be required.

Sterilize the tracer solution by passing it through a 0.22 µm filter into a sterile container.

Store the prepared tracer solution at 4°C for short-term use or at -20°C for long-term

storage.

Animal Preparation and Acclimatization
Proper animal handling is essential to minimize stress and ensure reproducible results.

Acclimatization: House the animals (e.g., mice, rats) in a controlled environment for at least

one week prior to the experiment to allow for acclimatization.

Fasting: To reduce the background levels of endogenous metabolites, animals may be fasted

for a short period (e.g., 3-6 hours) before the infusion.[7] The fasting duration should be

optimized based on the specific research question and animal model.[7]

Catheter Implantation: For continuous infusion studies, implant a catheter into a suitable

blood vessel (e.g., jugular vein) 2-3 days prior to the experiment to allow for recovery from

surgery.

Adipic Acid-13C6 Infusion Protocol
The choice of tracer delivery method depends on the experimental goals.[3] A bolus injection

provides a rapid introduction of the tracer, while continuous infusion is used to achieve a
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metabolic steady state.[7][8]

Bolus Injection:

Administer a single, precise dose of the Adipic acid-13C6 solution via intraperitoneal (IP)

or intravenous (IV) injection.[7]

A typical dose for a mouse model might be in the range of 2.5-4 mg/g of body weight.[7]

Continuous Infusion:

Place the catheterized animal in a metabolic cage that allows for free movement.

Connect the catheter to an infusion pump.

Infuse the Adipic acid-13C6 solution at a constant rate for a predetermined duration (e.g.,

90-120 minutes) to allow for the tracer to reach isotopic steady state.

Sample Collection
The timing of sample collection is crucial for capturing the dynamics of tracer incorporation.[3]

Blood Sampling:

Collect baseline blood samples before the infusion begins.

Collect subsequent blood samples at multiple time points during and after the infusion

(e.g., 0, 15, 30, 60, 90, 120 minutes).

Place blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately

place them on ice.

Centrifuge the blood samples to separate plasma and store the plasma at -80°C until

analysis.

Tissue Sampling:

At the end of the infusion period, euthanize the animal according to approved protocols.
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Rapidly dissect the tissues of interest (e.g., liver, kidney, adipose tissue).

Freeze the tissues immediately in liquid nitrogen to quench metabolic activity.

Store the frozen tissue samples at -80°C until metabolite extraction.

Metabolite Extraction
Plasma:

Thaw the plasma samples on ice.

Add a cold extraction solvent (e.g., 80% methanol) to the plasma.

Vortex the mixture and incubate at -20°C to precipitate proteins.

Centrifuge to pellet the precipitated proteins.

Collect the supernatant containing the metabolites.

Tissues:

Weigh the frozen tissue samples.

Homogenize the tissues in a cold extraction solvent.

Follow a similar protein precipitation and centrifugation procedure as for plasma to obtain

the metabolite extract.

Analytical Methodology
Mass Spectrometry (MS):

Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-

MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

These techniques will separate the metabolites and measure the mass-to-charge ratio,

allowing for the detection and quantification of 13C-labeled isotopologues.[4]
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Data Analysis:

The raw data from the MS analysis is processed to determine the isotopic enrichment of

metabolites.

This involves correcting for the natural abundance of 13C and calculating the percentage

of the metabolite pool that has been labeled with 13C from the adipic acid tracer.

Data Presentation
Quantitative data should be summarized in tables for clear comparison.

Table 1: Isotopic Enrichment of Key Metabolites in Plasma Over Time

Time (minutes)
Adipic Acid-13C6
Enrichment (%)

Downstream
Metabolite A-13Cx
Enrichment (%)

Downstream
Metabolite B-13Cx
Enrichment (%)

0 0.0 0.0 0.0

15 85.2 ± 5.1 5.3 ± 0.8 2.1 ± 0.4

30 92.6 ± 4.3 15.8 ± 2.1 8.9 ± 1.2

60 95.1 ± 3.9 35.2 ± 4.5 22.7 ± 3.1

90 94.8 ± 4.2 48.9 ± 5.3 35.4 ± 4.0

120 95.3 ± 3.8 52.1 ± 5.0 40.2 ± 4.6

Data are presented as mean ± standard deviation.

Table 2: Isotopic Enrichment of Metabolites in Different Tissues at 120 Minutes
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Tissue
Adipic Acid-13C6
Enrichment (%)

Downstream
Metabolite A-13Cx
Enrichment (%)

Downstream
Metabolite B-13Cx
Enrichment (%)

Liver 78.4 ± 6.2 60.1 ± 7.3 45.8 ± 5.9

Kidney 85.1 ± 5.9 55.3 ± 6.8 42.1 ± 5.2

Adipose Tissue 65.9 ± 8.1 30.7 ± 4.9 15.3 ± 2.8

Data are presented as mean ± standard deviation.
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Caption: Experimental workflow for in vivo Adipic Acid-13C6 infusion studies.
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Caption: Hypothetical metabolic fate of Adipic Acid-13C6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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